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Compound of Interest

Compound Name: 3-Chloro-N-phenylpropanamide

CAS No.: 3460-04-6

Cat. No.: B109852

Get Quote

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-N-phenylpropanamide

This guide provides a comprehensive technical overview of 3-Chloro-N-phenylpropanamide,

a key chemical intermediate. Designed for researchers, scientists, and professionals in drug

development, this document delves into the compound's molecular architecture, synthesis, and

spectroscopic identity, grounding all claims in verifiable data and established scientific

principles.

Introduction and Strategic Importance
3-Chloro-N-phenylpropanamide (CAS No: 3460-04-6) is an organic compound with the

chemical formula C₉H₁₀ClNO.[1][2] Also known as 3-Chloropropionanilide, it serves as a crucial

building block in the synthesis of a variety of more complex molecules, including

pharmaceuticals, dyes, and pesticides.[2] Its molecular structure, characterized by a reactive

chlorine atom and a stable amide linkage to a phenyl group, dictates its chemical behavior and

utility as a versatile synthetic precursor. Understanding this structure is paramount for its

effective application in chemical synthesis and drug design.
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Molecular Structure and Conformation
The molecular framework of 3-Chloro-N-phenylpropanamide consists of three key

components: a phenyl ring, a propanamide linker, and a terminal chlorine atom.

Phenyl Group: A standard six-carbon aromatic ring providing a rigid, planar scaffold.

Amide Linkage (-C(O)NH-): This functional group is central to the molecule's structure. The

amide bond exhibits partial double-bond character, resulting in a planar geometry for the C-

C(O)N-H atoms. This planarity influences the overall molecular shape and potential for

hydrogen bonding.

3-Chloropropyl Chain: A three-carbon aliphatic chain with a terminal chlorine atom. The

chlorine atom is an excellent leaving group, making this position a primary site for

nucleophilic substitution reactions, which is the basis for its utility as a synthetic intermediate.

The relative orientation of the phenyl ring and the amide plane is a key conformational feature.

In related N-phenylamide structures, a significant tilt angle is often observed between the two

planes to minimize steric hindrance.[3][4] This non-planar conformation can impact

intermolecular interactions, such as π-stacking and hydrogen bonding, which in turn influence

crystal packing and physical properties like melting point and solubility.

Molecular Visualization
Caption: 2D structure of 3-Chloro-N-phenylpropanamide.

Synthesis Protocol and Mechanistic Rationale
The standard synthesis of 3-Chloro-N-phenylpropanamide is achieved through the acylation

of aniline with 3-chloropropionyl chloride. This is a classic nucleophilic acyl substitution

reaction.

Experimental Protocol
Source: Adapted from US Patent US04818755.[5]

Reagent Preparation: In a reaction vessel equipped for reflux, a mixture of aniline (575 ml)

and acetone (600 ml) is prepared.
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Addition: A separate mixture of 3-chloropropionyl chloride (300 ml) and acetone (600 ml) is

added dropwise to the refluxing aniline solution.

Causality: Aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the

acyl chloride. The reaction is performed at reflux to provide sufficient thermal energy to

overcome the activation barrier. Dropwise addition controls the exothermic reaction rate.

Reaction: The resulting mixture is maintained at reflux for one hour to ensure the reaction

proceeds to completion.[5]

Workup & Isolation:

The reaction mixture is cooled in an ice bath to reduce the solubility of the product and

unreacted starting materials.

The cooled mixture is poured into a solution of 6N HCl (500 ml) and water (3.5 l).

Causality: The acidic workup serves a critical purpose: it protonates the excess basic

aniline, converting it into the water-soluble anilinium chloride salt. This allows for its

easy separation from the desired, water-insoluble product.

Purification: The precipitated solid product is collected by filtration, washed thoroughly with

water to remove any remaining acid and salt impurities, and then dried.[5]

Verification: The final product is a solid with a reported melting point of 114°-115.5° C.[5]

Synthesis Workflow Diagram

Aniline +
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Caption: Workflow for the synthesis of 3-Chloro-N-phenylpropanamide.
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Spectroscopic and Physical Data
Structural confirmation is unequivocally achieved through a combination of spectroscopic

methods. The following data points are characteristic of 3-Chloro-N-phenylpropanamide.

Physicochemical Properties
Property Value Source(s)

Molecular Formula C₉H₁₀ClNO [1][2]

Molecular Weight 183.63 g/mol [1][2]

Appearance
Colorless to yellowish

crystalline solid
[2]

Melting Point 114 - 120.5 °C [2][5]

Solubility

Soluble in ethanol, ether,

chloroform; low solubility in

water

[2]

SMILES C1=CC=C(C=C1)NC(=O)CCCl [1][6]

InChIKey
FRXJYUFHAXXSAL-

UHFFFAOYSA-N
[1][6]

Spectroscopic Signature
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Technique Characteristic Features

¹H NMR

- Aromatic Protons (C₆H₅): Multiplet signal

around 7.0-7.6 ppm. - Amide Proton (NH):

Broad singlet, chemical shift is concentration

and solvent dependent. - Methylene Protons (-

CH₂-Cl): Triplet signal around 3.8 ppm. -

Methylene Protons (-CH₂-CO): Triplet signal

around 2.8 ppm. The coupling between the two

methylene groups results in the triplet-of-triplets

pattern.

IR Spectroscopy

- N-H Stretch: A characteristic band around

3309 cm⁻¹.[7] - Amide I (C=O Stretch): A strong

absorption band typically observed around

1660-1680 cm⁻¹.[7] - Amide II (N-H bend/C-N

stretch): A band found near 1550 cm⁻¹.[7] - C-Cl

Stretch: A band in the fingerprint region, typically

between 600-800 cm⁻¹.

Mass Spectrometry

- Molecular Ion (M⁺): A peak at m/z 183.[1] -

Isotopic Pattern: A characteristic [M+2]⁺ peak at

m/z 185 with approximately one-third the

intensity of the M⁺ peak, confirming the

presence of a single chlorine atom.

Conclusion and Future Outlook
3-Chloro-N-phenylpropanamide is a molecule of significant synthetic value. Its structure,

defined by the interplay between the planar phenyl-amide system and the reactive alkyl

chloride tail, provides a reliable platform for constructing more elaborate chemical entities. The

straightforward and well-documented synthesis allows for its ready availability for research and

development. For professionals in drug discovery and materials science, a thorough

understanding of its structural and spectroscopic properties is essential for leveraging its

reactivity in the design and synthesis of novel functional molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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